molecular formula C17H25N3OS2 B12263546 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine

4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine

Cat. No.: B12263546
M. Wt: 351.5 g/mol
InChI Key: ZPXMWANIUOMNRC-UHFFFAOYSA-N
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Description

4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a piperidine ring, and a thiomorpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiazole intermediate.

    Formation of the Thiomorpholine Moiety: The thiomorpholine ring can be synthesized by reacting a suitable amine with an epoxide, followed by cyclization.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing hydrogen atoms.

Scientific Research Applications

4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}morpholine
  • 4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}piperazine

Uniqueness

4-{1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidine-3-carbonyl}thiomorpholine is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to similar compounds

Properties

Molecular Formula

C17H25N3OS2

Molecular Weight

351.5 g/mol

IUPAC Name

[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]-thiomorpholin-4-ylmethanone

InChI

InChI=1S/C17H25N3OS2/c21-17(20-6-8-22-9-7-20)14-2-1-5-19(10-14)11-15-12-23-16(18-15)13-3-4-13/h12-14H,1-11H2

InChI Key

ZPXMWANIUOMNRC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=CSC(=N2)C3CC3)C(=O)N4CCSCC4

Origin of Product

United States

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